1-(3-Methoxyphenyl)heptan-1-one
Overview
Description
1-(3-Methoxyphenyl)heptan-1-one is a chemical compound that has been studied in various contexts, including organic synthesis, molecular structure analysis, and properties evaluation. While direct studies on this specific compound are limited, insights can be gained from research on structurally related compounds.
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions that introduce specific functional groups or structural features. For instance, compounds like 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione and 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadiene-5-one have been synthesized through methods starting from simpler precursors, highlighting the versatility of synthetic organic chemistry in manipulating molecular structures (Bubbly et al., 2011) (Venkateswarlu et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Methoxyphenyl)heptan-1-one has been elucidated through X-ray crystallography, revealing specific spatial arrangements and interactions. For example, the crystal structure of 5-hydroxy-1,7-bis-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-dien-3-one demonstrates the coplanarity of aromatic rings and the presence of hydrogen bonding, influencing the compound's stability and reactivity (Parameswari et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with methoxyphenyl groups often lead to the formation of diverse structures with varied properties. For example, the creation of heterocycles and the functionalization of aromatic systems can be achieved through specific reactions, showcasing the reactivity of such compounds and their potential as intermediates in organic synthesis (Mahata et al., 2003).
Scientific Research Applications
Neuroblastoma Chemotherapy : A study found that a compound similar to 1-(3-Methoxyphenyl)heptan-1-one induces cell cycle arrest and apoptosis in neuroblastoma cells, potentially offering a new approach to neuroblastoma chemotherapy. This effect is achieved by increasing ATF3 expression and stabilizing p53 protein levels (Tian et al., 2009).
Acetylcholinesterase Inhibitors : Diarylheptanoids extracted from Carya illinoinensis green husk, which are structurally related to 1-(3-Methoxyphenyl)heptan-1-one, have shown potential as potent acetylcholinesterase inhibitors. This finding is significant for the development of treatments for diseases like Alzheimer's (Devidas et al., 2020).
Anti-Inflammatory Properties : Diarylheptanoid compounds, including 1-(3-Methoxyphenyl)heptan-1-one, isolated from Juglans mandshurica roots, have demonstrated anti-inflammatory properties. They inhibit the production of nitric oxide, TNF-alpha, and IL-6 in LPS-stimulated RAW264.7 cells, suggesting their potential in treating inflammatory conditions (Diao et al., 2019).
Synthesis Techniques : A synthetic route has been developed for compounds structurally related to 1-(3-Methoxyphenyl)heptan-1-one, which can be useful for research and industrial applications (Deb, Chakraborti, & Ghatak, 1993).
Cytotoxic Activity Against Cancer Cells : Certain diarylheptanoids from Juglans regia green husks, similar to 1-(3-Methoxyphenyl)heptan-1-one, show moderate cytotoxic activity against MCF-7 cancer cells. This suggests their potential use in cancer treatment (Jin et al., 2019).
Safety And Hazards
The compound is classified under GHS07 (Acute toxicity, oral category 4) and GHS09 (Hazardous to the aquatic environment, long-term hazard category 2). It has hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H411 (Toxic to aquatic life with long-lasting effects). Precautionary statements include P264 (Wash hands and face thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .
properties
IUPAC Name |
1-(3-methoxyphenyl)heptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-10-14(15)12-8-7-9-13(11-12)16-2/h7-9,11H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRIFBOVXOXLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558550 | |
Record name | 1-(3-Methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)heptan-1-one | |
CAS RN |
100863-37-4 | |
Record name | 1-(3-Methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Methoxyphenyl)heptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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